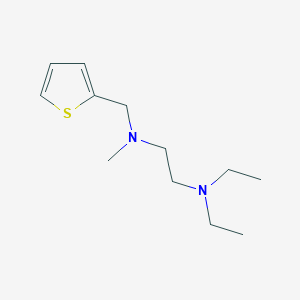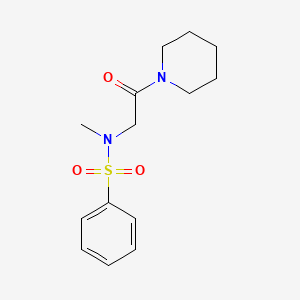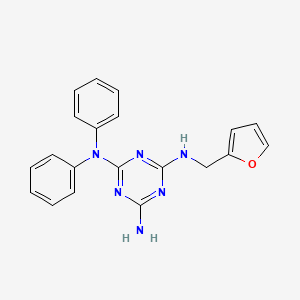![molecular formula C15H22N2O B5865569 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol, also known as PPE, is a chemical compound that has been widely studied for its potential therapeutic applications. PPE belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and noradrenaline in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of GABA, serotonin, and noradrenaline in the brain. This compound has also been shown to decrease the levels of corticosterone, a stress hormone. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol in lab experiments is its high purity and yield. This compound has been shown to be stable under various conditions, which makes it suitable for use in different experimental settings. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol. One area of interest is its potential use in the treatment of alcohol addiction. This compound has been shown to reduce alcohol consumption in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to exhibit antinociceptive effects in animal models, and further studies are needed to determine its potential as a pain medication. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with ethylene oxide in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This method has been reported to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, alcohol addiction, and schizophrenia.
Eigenschaften
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-13-17-11-9-16(10-12-17)8-4-7-15-5-2-1-3-6-15/h1-7,18H,8-14H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOZWXHHYZCCSB-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)


![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)


![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)